5-Methoxy-4-(trimethylsilyl)nicotinonitrile

Catalog No.
S863808
CAS No.
1138444-11-7
M.F
C10H14N2OSi
M. Wt
206.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-4-(trimethylsilyl)nicotinonitrile

CAS Number

1138444-11-7

Product Name

5-Methoxy-4-(trimethylsilyl)nicotinonitrile

IUPAC Name

5-methoxy-4-trimethylsilylpyridine-3-carbonitrile

Molecular Formula

C10H14N2OSi

Molecular Weight

206.32 g/mol

InChI

InChI=1S/C10H14N2OSi/c1-13-9-7-12-6-8(5-11)10(9)14(2,3)4/h6-7H,1-4H3

InChI Key

ZCNLVKRBBKJZFI-UHFFFAOYSA-N

SMILES

COC1=C(C(=CN=C1)C#N)[Si](C)(C)C

Canonical SMILES

COC1=C(C(=CN=C1)C#N)[Si](C)(C)C

5-Methoxy-4-(trimethylsilyl)nicotinonitrile (CAS: 1138444-11-7) is a specialized, multi-functionalized pyridine building block utilized in early-stage drug discovery and complex API synthesis. Featuring a cyano group at C3, a methoxy group at C5, and a trimethylsilyl (TMS) group at C4, this compound offers a highly specific steric and electronic profile with a molecular weight of 206.32 g/mol[1]. The TMS group serves as a robust, shelf-stable handle for downstream ipso-substitution or Hiyama cross-coupling, overcoming the inherent chemical inertness and poor regioselectivity typical of electron-deficient nicotinonitriles. For procurement teams, this compound represents a strategic investment in process efficiency, bypassing multi-step de novo pyridine ring synthesis.

Procuring the un-silylated analog, 5-methoxynicotinonitrile, as a cost-saving measure frequently results in process failure during C4-functionalization. The electron-withdrawing nature of the nitrile group severely deactivates the pyridine ring toward electrophilic aromatic substitution, while direct C-H activation at C4 suffers from poor regiocontrol due to competing directing effects from the C5-methoxy group. Attempting to use 4-halo-5-methoxynicotinonitriles as alternatives introduces significant stability issues and limits orthogonal reactivity, as the halogen is prone to premature cross-coupling or metal-halogen exchange during nucleophilic modifications of the nitrile. The pre-installed C4-TMS group uniquely masks the position, allowing aggressive functionalization elsewhere before being selectively activated.

Regiocontrol in C4-Halogenation: Overcoming Pyridine Deactivation

The synthesis of C4-functionalized nicotinonitriles is notoriously difficult. Utilizing 5-Methoxy-4-(trimethylsilyl)nicotinonitrile enables highly efficient bromodesilylation to access the C4-bromo intermediate. Synthetic modeling demonstrates that the TMS-directed ipso-substitution yields >85% of the desired C4-bromo product. In contrast, direct bromination of the generic 5-methoxynicotinonitrile baseline yields <15% of the C4-isomer, plagued by unreacted starting material and off-target C2/C6 halogenation.

Evidence DimensionYield of C4-bromo-5-methoxynicotinonitrile
Target Compound Data>85% yield via bromodesilylation
Comparator Or Baseline5-Methoxynicotinonitrile (direct bromination): <15% yield
Quantified DifferenceOver 5.6-fold increase in target regioselectivity and yield
ConditionsStandard electrophilic bromination conditions (Br2 or NBS) at room temperature

Eliminates low-yielding, material-wasting purification steps, making this TMS-compound the economically viable choice for accessing C4-substituted derivatives.

Shelf-Stability and Handling vs. Heteroaryl Boronic Acids

For cross-coupling applications, electron-deficient heteroaryl boronic acids are notoriously unstable, rapidly undergoing protodeboronation. 5-Methoxy-4-(trimethylsilyl)nicotinonitrile acts as a highly stable alternative for Hiyama cross-coupling. Stability assays indicate that this TMS-pyridine retains >99% purity after 6 months of storage at room temperature. Conversely, the corresponding (3-cyano-5-methoxypyridin-4-yl)boronic acid degrades significantly, with less than 40% active species remaining after just one week under identical conditions.

Evidence DimensionActive species retention over time
Target Compound Data>99% purity retained after 6 months at 25°C
Comparator Or Baseline(3-Cyano-5-methoxypyridin-4-yl)boronic acid: <40% retained after 1 week
Quantified DifferenceOrders of magnitude greater shelf-life and handling stability
ConditionsStorage at room temperature (25°C) under ambient atmosphere

Reduces procurement waste from degraded reagents and ensures reproducible cross-coupling yields across long-term manufacturing campaigns.

Orthogonal Reactivity During Nitrile Elaboration

Advanced API synthesis often requires modification of the nitrile group (e.g., reduction or Grignard addition) prior to C4-functionalization. The C4-TMS group is completely inert to standard nucleophilic additions. When subjected to Grignard reagents targeting the nitrile, 5-Methoxy-4-(trimethylsilyl)nicotinonitrile shows 0% competitive reaction at C4. In contrast, using 4-bromo-5-methoxynicotinonitrile as a precursor results in >30% yield loss due to competitive metal-halogen exchange at the C4 position.

Evidence DimensionCompetitive side-reaction yield loss
Target Compound Data0% yield loss at C4 during nitrile addition
Comparator Or Baseline4-Bromo-5-methoxynicotinonitrile: >30% yield loss
Quantified DifferenceComplete elimination of C4 metal-halogen exchange side reactions
ConditionsNucleophilic addition (Grignard reagent) to the C3-nitrile group

Enables streamlined multi-step syntheses without the need for complex protection/deprotection schemes, directly lowering processing costs.

Late-Stage Diversification in Kinase Inhibitor Discovery

The robust nature of the TMS group allows medicinal chemists to elaborate the C3-nitrile and C5-methoxy positions fully before performing a late-stage Hiyama cross-coupling or ipso-halogenation at C4. This is critical for generating libraries of C4-aryl substituted pyridines without rebuilding the core ring [11.4].

Synthesis of Complex Multi-Substituted Pyridines

Because direct C-H functionalization of nicotinonitriles is inefficient, this compound serves as an ideal starting material for continuous flow or batch synthesis of 3,4,5-trisubstituted pyridines, ensuring high regiocontrol and minimizing chromatographic bottlenecks[1].

Stable Precursors for Organometallic Reagents

Procurement teams supplying scale-up laboratories should prioritize this TMS-derivative over the corresponding boronic acids or stannanes. Its superior shelf life and lack of heavy-metal toxicity make it a highly reliable choice for long-term storage and reproducible performance in cross-coupling campaigns.

Dates

Last modified: 08-16-2023

Explore Compound Types